amine hydrobromide CAS No. 1609396-65-7](/img/structure/B3244061.png)
[2-(4-Chlorophenyl)ethyl](4-pyridinylmethyl)amine hydrobromide
Overview
Description
2-(4-Chlorophenyl)ethylamine hydrobromide: is a chemical compound with the molecular formula C14H15ClN2·HBr and a molecular weight of 327.65 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide typically involves the reaction of 4-chlorophenylethylamine with 4-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
On an industrial scale, the production of 2-(4-Chlorophenyl)ethylamine hydrobromide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding .
Reduction: Reduction reactions can be performed using reducing agents such as or to yield .
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Pharmaceutical Development
- Antidepressant Properties : Research indicates that compounds similar to 2-(4-Chlorophenyl)ethyl(4-pyridinylmethyl)amine hydrobromide exhibit antidepressant effects by interacting with neurotransmitter systems in the brain. Ongoing studies aim to explore its efficacy in new drug formulations targeting mood disorders.
- Antimicrobial Activity : Preliminary findings suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Investigations are focused on its mechanism of action against various pathogens.
Biochemical Research
- Receptor-Ligand Interactions : This compound serves as a valuable tool in studies designed to understand how ligands bind to specific receptors. Such research is crucial for elucidating the mechanisms underlying drug action and receptor modulation.
- Enzyme Inhibition Studies : The compound is also being evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development and therapeutic interventions.
Agricultural Chemistry
- Plant Growth and Pest Resistance : Investigations into the effects of 2-(4-Chlorophenyl)ethyl(4-pyridinylmethyl)amine hydrobromide on plant growth and pest resistance are underway. These studies may reveal its utility in agricultural applications, particularly in developing environmentally friendly pesticides or growth enhancers.
Interaction Studies
The binding affinity of 2-(4-Chlorophenyl)ethyl(4-pyridinylmethyl)amine hydrobromide to various biological targets is a focal point of current research. Understanding these interactions is essential for predicting the compound's efficacy and safety profile in clinical settings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets such as receptors or enzymes . The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)ethylamine hydrochloride
- 2-(4-Chlorophenyl)ethylamine sulfate
- 2-(4-Chlorophenyl)ethylamine acetate
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)ethylamine hydrobromide offers unique properties such as higher solubility in water and enhanced stability under various conditions. These characteristics make it particularly valuable in specific research and industrial applications .
Biological Activity
2-(4-Chlorophenyl)ethylamine hydrobromide, with the chemical formula C₁₄H₁₈BrClN₂, is a synthetic organic compound notable for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyridinylmethyl moiety. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.
The biological activity of 2-(4-Chlorophenyl)ethylamine hydrobromide is primarily linked to its interaction with various neurotransmitter receptors and enzymes. The compound may modulate neurotransmitter levels, particularly serotonin, which is significant in the context of mood regulation and antidepressant effects. Its mechanism of action may involve:
- Receptor Binding : The compound likely interacts with serotonin receptors (5-HT receptors), influencing mood and anxiety.
- Enzyme Inhibition : It may inhibit specific enzymes related to neurotransmitter metabolism, enhancing the availability of serotonin in synaptic clefts.
Biological Activities
Research has indicated several biological activities associated with 2-(4-Chlorophenyl)ethylamine hydrobromide:
- Antidepressant Effects : Similar compounds have shown promise in modulating serotonin levels, suggesting potential antidepressant properties.
- Antimicrobial Properties : Investigations into the compound's effects on bacterial growth have shown moderate antimicrobial activity, making it a candidate for further studies in infectious disease treatment.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activity of compounds related to 2-(4-Chlorophenyl)ethylamine hydrobromide. Key findings include:
-
Study on Antidepressant Activity :
- A study evaluated the effects of similar compounds on serotonin levels in animal models, demonstrating significant increases in serotonin following administration, correlating with reduced depressive-like behaviors.
-
Antimicrobial Activity Assessment :
- In vitro assays tested the compound against several bacterial strains. Results indicated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, suggesting a selective mechanism of action.
-
Neuroprotective Studies :
- Research involving neuroblastoma cell lines showed that the compound could protect against oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Antidepressant | Modulation of serotonin levels | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Protection against oxidative stress |
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2.BrH/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13;/h1-4,6-9,17H,5,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYVTSFAOGTIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-65-7 | |
Record name | 4-Pyridinemethanamine, N-[2-(4-chlorophenyl)ethyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.